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Compound Name: Vanillate

Cat. No.: B8668496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the successful

cloning, expression, and characterization of vanillate O-demethylase, a key enzyme in the

microbial degradation of lignin-derived aromatic compounds. This enzyme is of significant

interest for applications in bioremediation, bioconversion of renewable resources, and the

synthesis of valuable chemicals.

Introduction
Vanillate O-demethylase is an enzyme that catalyzes the conversion of vanillate to

protocatechuate, a crucial step in the funneling of various lignin-derived monomers into central

metabolism.[1][2] This demethylation reaction is also a key detoxification step in some

organisms. Several types of vanillate O-demethylases have been characterized from a variety

of microorganisms, primarily bacteria. These enzymes differ in their subunit composition,

cofactor requirements, and substrate specificities. The most well-characterized are the Rieske-

type two-component monooxygenases, typically consisting of an oxygenase subunit (VanA)

and a reductase subunit (VanB).[1][3] Other forms include three-component systems and

tetrahydrofolate-dependent demethylases.[4] Understanding the cloning and expression of

these enzymes is vital for harnessing their catalytic potential in various biotechnological

applications.
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Table 1: Characteristics of Vanillate O-Demethylases
from Various Microbial Sources

Organism
Enzyme
System

Gene(s)

Subunit
Molecular
Weight
(kDa)

Optimal pH
Optimal
Temperatur
e (°C)

Pseudomona

s sp.

Two-

component
vanA, vanB

VanA: ~36,

VanB: ~33[5]
7.0 - 7.5[6] ~30-37[6]

Rhodococcus

ruber R1

Two-

component

(Rieske-type)

vanA, vanB Not specified Not specified Not specified

Rhodococcus

jostii RHA1

Two-

component

(Rieske-type)

vanA, vanB Not specified Not specified Not specified

Moorella

thermoacetic

a

Three-

component

mtvA, mtvB,

mtvC
Not specified 6.6 55

Sphingobium

sp. SYK-6

Three-

component &

THF-

dependent

ligXa, ligXc,

ligXd & ligM
Not specified 6.0 25-30

Streptomyces

sp. NL15-2K

Two-

component
vanA, vanB Not specified Not specified Not specified

Table 2: Kinetic Parameters of Vanillate O-Demethylases

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b8668496?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3226295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2698340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2698340/
https://www.benchchem.com/product/b8668496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8668496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism Substrate Km (µM)
Vmax
(nmol·mg-1·h-
1)

Specific
Activity (U/mg)

Moorella

thermoacetica
Vanillate 85 900 Not specified

Moorella

thermoacetica
Dicamba 9000 276 Not specified

Sphingobium sp.

SYK-6 (DDVA O-

demethylase)

5,5′-

dehydrodivanillat

e (DDVA)

63.5 Not specified 1.5 (at pH 6.0)

Pseudomonas

putida

(expressed in E.

coli)

Vanillate Not specified Not specified

Higher in pgi

mutant, lower in

zwf mutant[7]

Rhodococcus

ruber R1
Vanillate Not specified Not specified Not specified

Experimental Protocols
Protocol 1: Cloning of Vanillate O-Demethylase Genes
(vanA and vanB) from Pseudomonas sp. into an E. coli
Expression Vector
This protocol outlines the steps for amplifying the vanA and vanB genes from the genomic DNA

of a Pseudomonas species and cloning them into a suitable E. coli expression vector, such as

pETDuet™-1, for co-expression of the two subunits.

1. Genomic DNA Extraction:

Culture Pseudomonas sp. in a suitable medium (e.g., Luria-Bertani broth) overnight at 30°C.

Harvest the cells by centrifugation and extract genomic DNA using a commercial genomic

DNA purification kit according to the manufacturer's instructions.
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2. Primer Design and PCR Amplification:

Design forward and reverse primers for both vanA and vanB genes based on the known

sequences from Pseudomonas species. Incorporate appropriate restriction sites (e.g., NcoI

and HindIII for vanA, NdeI and XhoI for vanB) for directional cloning into the multiple cloning

sites of the expression vector.

Perform PCR using a high-fidelity DNA polymerase to amplify the vanA and vanB genes from

the extracted genomic DNA. A typical PCR reaction mixture includes:

100-200 ng genomic DNA

1 µM of each primer

200 µM dNTPs

1x High-Fidelity PCR buffer

1-2.5 units of high-fidelity DNA polymerase

Nuclease-free water to a final volume of 50 µL.

Use a thermal cycler with the following parameters (to be optimized based on primer melting

temperatures):

Initial denaturation: 98°C for 30 seconds

30-35 cycles of:

Denaturation: 98°C for 10 seconds

Annealing: 55-65°C for 30 seconds

Extension: 72°C for 1-2 minutes (depending on gene length)

Final extension: 72°C for 5-10 minutes.
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Analyze the PCR products by agarose gel electrophoresis to confirm the correct size of the

amplicons.

3. Vector and Insert Preparation:

Purify the PCR products for vanA and vanB from the agarose gel using a gel extraction kit.

Digest the purified PCR products and the pETDuet™-1 vector with the corresponding

restriction enzymes.

Purify the digested vector and inserts.

4. Ligation and Transformation:

Ligate the digested vanA and vanB inserts into the corresponding multiple cloning sites of

the digested pETDuet™-1 vector using T4 DNA ligase.

Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g.,

ampicillin) and incubate overnight at 37°C.

5. Clone Verification:

Select several colonies and culture them in LB broth with the selective antibiotic.

Isolate the plasmid DNA using a miniprep kit.

Verify the presence and orientation of the inserts by restriction digestion analysis and Sanger

sequencing.

Protocol 2: Expression and Purification of Recombinant
Vanillate O-Demethylase in E. coli
This protocol describes the expression of the cloned vanA and vanB genes in an E. coli

expression host (e.g., BL21(DE3)) and the subsequent purification of the functional enzyme

complex.
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1. Transformation of Expression Host:

Transform the verified recombinant plasmid (e.g., pETDuet-vanAB) into competent E. coli

BL21(DE3) cells.

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2. Protein Expression:

Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow

overnight at 37°C with shaking.

The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to

an initial OD600 of 0.05-0.1.

Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-

0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For improved

solubility, it is often beneficial to lower the temperature to 16-25°C and induce for a longer

period (12-16 hours).

3. Cell Harvest and Lysis:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in 20-30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM

NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

Lyse the cells by sonication on ice or by using a French press.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Protein Purification (Affinity Chromatography):

If the protein is His-tagged, use a Ni-NTA affinity chromatography column.

Equilibrate the column with lysis buffer.
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Load the cleared lysate onto the column.

Wash the column with several column volumes of wash buffer (lysis buffer with a slightly

higher concentration of imidazole, e.g., 20-40 mM).

Elute the bound protein with elution buffer (lysis buffer containing a high concentration of

imidazole, e.g., 250-500 mM).

Collect the eluted fractions and analyze them by SDS-PAGE to check for purity.

5. Further Purification (Size-Exclusion Chromatography - Optional):

For higher purity, pool the fractions containing the purified protein and concentrate them.

Load the concentrated protein onto a size-exclusion chromatography column equilibrated

with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to separate

the protein based on size and remove any remaining contaminants and aggregates.

Collect fractions and analyze by SDS-PAGE. Pool the pure fractions.

6. Protein Storage:

Determine the protein concentration using a Bradford assay or by measuring absorbance at

280 nm.

Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: In Vitro Assay for Vanillate O-Demethylase
Activity
This protocol describes a method to measure the enzymatic activity of the purified vanillate O-

demethylase by monitoring the conversion of vanillate to protocatechuate using HPLC.

1. Reaction Mixture:

Prepare a reaction mixture in a total volume of 200-500 µL containing:

50 mM buffer (e.g., potassium phosphate buffer, pH 7.0)
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1 mM vanillate (substrate)

200 µM NADH or NADPH (cofactor for the reductase component)

Purified vanillate O-demethylase (a suitable amount to ensure a linear reaction rate)

2. Enzyme Reaction:

Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g.,

30°C) for 5 minutes.

Initiate the reaction by adding the vanillate substrate.

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction

remains in the linear range.

Stop the reaction by adding an equal volume of ice-cold methanol or by adding a small

amount of acid (e.g., perchloric acid to a final concentration of 0.2 M).

3. Product Analysis by HPLC:

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

Analyze the supernatant by reverse-phase HPLC.

Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with

0.1% formic acid) to separate vanillate and protocatechuate.

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

Quantify the amount of protocatechuate formed by comparing the peak area to a standard

curve of known protocatechuate concentrations.

4. Calculation of Specific Activity:

Calculate the specific activity of the enzyme in units per milligram (U/mg), where one unit (U)

is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per

minute under the specified assay conditions.
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Caption: Experimental workflow for cloning, expression, and characterization of vanillate O-

demethylase.
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Caption: Simplified metabolic pathway of vanillate catabolism to the TCA cycle.
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Caption: Logical relationship of reactants, enzyme, and products in the vanillate O-

demethylase reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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